Hexanoic acid, 6-methoxy-3-oxo-, methyl ester
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester is systematically named methyl 6-methoxy-3-oxohexanoate under IUPAC guidelines. The nomenclature reflects its six-carbon backbone, with a methoxy group (-OCH₃) at position 6, a ketone (-CO-) at position 3, and a methyl ester (-COOCH₃) at position 1. The compound’s CAS registry number is 143921-18-0 , and its molecular formula is C₈H₁₄O₄ , corresponding to a molecular weight of 174.19 g/mol . Alternative identifiers include the SMILES string COCCCC(=O)CC(=O)OC and the DSSTox Substance ID DTXSID80452947 .
Table 1: Nomenclature and Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-methoxy-3-oxohexanoate |
| CAS Registry Number | 143921-18-0 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| SMILES | COCCCC(=O)CC(=O)OC |
| DSSTox Substance ID | DTXSID80452947 |
Molecular Architecture: Stereoelectronic Properties and Conformational Analysis
The molecule’s structure features three key functional groups:
- Methyl ester at position 1, contributing electron-withdrawing character via resonance.
- Ketone at position 3, polarizing adjacent C-H bonds and enhancing electrophilicity.
- Methoxy group at position 6, donating electrons through its oxygen lone pairs.
The stereoelectronic interplay between these groups influences reactivity. The ketone’s electron-withdrawing nature increases the acidity of α-hydrogens (positions 2 and 4), while the methoxy group’s electron-donating effects stabilize adjacent regions. Conformational flexibility arises from free rotation around single bonds, particularly between positions 3–4 and 4–5. The gauche and anti conformers are energetically favored due to minimized steric hindrance between the methoxy and carbonyl groups.
Stereoelectronic Effects:
- Ketone (C=O) : Induces dipole moments, enhancing solubility in polar solvents.
- Methoxy (-OCH₃) : Stabilizes adjacent carbons via hyperconjugation.
- Ester (-COOCH₃) : Participates in resonance, delocalizing electron density across the carbonyl group.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis, MS)
Infrared Spectroscopy (IR)
IR spectral features correlate with functional groups (Table 2):
- Ester C=O stretch : Strong absorption near 1740 cm⁻¹ .
- Ketone C=O stretch : Signal at 1715 cm⁻¹ .
- Methoxy C-O stretch : Bands between 1250–1020 cm⁻¹ .
- Aliphatic C-H stretches : Peaks at 3000–2850 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (based on analogous esters):
- Methoxy protons (OCH₃) : Singlet at δ 3.3–3.5 ppm .
- Ester methyl (COOCH₃) : Singlet at δ 3.6–3.7 ppm .
- Ketone-adjacent CH₂ : Multiplet at δ 2.5–2.7 ppm .
- Aliphatic chain protons : Overlapping signals at δ 1.4–1.7 ppm .
¹³C NMR would reveal:
- Ketone carbonyl : δ 207–210 ppm .
- Ester carbonyl : δ 170–173 ppm .
- Methoxy carbon : δ 55–58 ppm .
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 174.19 . Fragmentation pathways include:
- Loss of methoxy radical (- OCH₃ , m/z 135).
- Cleavage of the ester group to form hexanoic acid (m/z 116).
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound lacks extended conjugation, resulting in weak absorption below 220 nm (n→π* transitions of carbonyl groups).
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Ester C=O stretch | 1740 | Strong |
| Ketone C=O stretch | 1715 | Strong |
| Methoxy C-O stretch | 1250–1020 | Medium |
| Aliphatic C-H stretch | 3000–2850 | Medium |
Crystallographic Data and Solid-State Packing Behavior
No experimental crystallographic data for this compound is available in the provided sources. Hypothetically, solid-state packing would be influenced by:
- Dipole-dipole interactions between carbonyl groups.
- Van der Waals forces along the aliphatic chain.
- Methoxy group orientation , potentially adopting a staggered conformation to minimize steric clashes.
The absence of strong hydrogen-bond donors (e.g., -OH or -NH) limits crystalline lattice stability, suggesting low melting points characteristic of esters.
Properties
CAS No. |
143921-18-0 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
methyl 6-methoxy-3-oxohexanoate |
InChI |
InChI=1S/C8H14O4/c1-11-5-3-4-7(9)6-8(10)12-2/h3-6H2,1-2H3 |
InChI Key |
HMDBIECVKGPYKI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester can be synthesized through the esterification of hexanoic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid. The reaction typically occurs at elevated temperatures, around 130-140°C .
Industrial Production Methods
In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoic acid esters.
Scientific Research Applications
Chemical Properties and Structure
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester is characterized by its unique molecular structure, which contributes to its functional properties. The compound features a methoxy group and a keto functional group, which enhance its reactivity and utility in synthesis.
Flavor and Fragrance Development
One of the primary applications of this compound is as a precursor for organoleptic compounds. These compounds are crucial in the formulation of flavors and fragrances due to their ability to impart desirable sensory characteristics.
Case Study: Flavor Enhancement in Food Products
Research has demonstrated that beta-keto esters, including hexanoic acid derivatives, can be cleaved under specific conditions (e.g., elevated temperatures or pH changes) to release volatile compounds with strong flavor profiles. This property makes them valuable in food science for enhancing the aroma and taste of various products, including baked goods and beverages .
Antimicrobial Properties
Hexanoic acid derivatives have been studied for their antimicrobial activity. The cleavage products generated from this compound exhibit significant antimicrobial properties, making them suitable for use in personal care products and household cleaners.
Case Study: Antimicrobial Efficacy in Personal Care Products
In personal care formulations, the incorporation of this compound can enhance product efficacy against microbial growth. Studies indicate that the organoleptic ketones produced from its cleavage can effectively inhibit bacterial growth, thereby improving product safety and longevity .
Industrial Applications
Beyond food and personal care, this compound serves as a precursor in various industrial applications.
Table: Industrial Applications of Hexanoic Acid Derivatives
| Application Area | Description |
|---|---|
| Cleaning Products | Used as a component in formulations for enhanced cleaning efficacy. |
| Air Fresheners | Acts as a fragrance precursor to mask unpleasant odors in environments. |
| Laundry Products | Enhances scent profiles while providing antimicrobial properties. |
Research Insights
Recent studies have focused on optimizing the synthesis of hexanoic acid derivatives to improve yield and functional properties. These advancements facilitate broader applications in both consumer products and industrial processes.
Research Findings: Synthesis Optimization
The synthesis methods involving sodium hydride and dimethyl carbonate have been refined to increase efficiency and reduce by-products during the production of hexanoic acid derivatives . This optimization is crucial for scaling up production for commercial use.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-methoxy-3-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then exert their effects through different biochemical pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hexanoic acid, 6-methoxy-3-oxo-, methyl ester with structurally or functionally related esters, based on evidence:
Structural and Functional Insights:
- 6-Methoxy substitution may reduce volatility compared to non-substituted esters (e.g., hexanoic acid methyl ester) and improve solubility in polar solvents . Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher molecular weights and lower volatility, influencing their retention in food matrices and sensory thresholds .
Physicochemical Behavior:
- Volatility: Shorter-chain esters (e.g., hexanoic acid methyl ester) are more volatile and aroma-active than longer-chain derivatives (e.g., octanoic acid methyl ester) .
- Stability: Methoxy and oxo groups may confer resistance to hydrolysis compared to unsubstituted esters, as seen in dimethoxy analogs like methyl 6,6-dimethoxyhexanoate .
Notes
Discrepancies in Roles: Hexanoic acid methyl ester exhibits dual roles—contributing desirable fruity notes in ripe strawberries but rancid odors in overripe or stored fruit . This highlights context-dependent functionality.
Esterase Interactions : Esterase activity strongly influences ester profiles in fermented foods (e.g., cheese), favoring ethyl ester formation over methyl esters . The 6-methoxy-3-oxo variant’s susceptibility to esterases remains unstudied but warrants investigation.
Synthetic Pathways: The synthesis of 6-methoxy-3-oxo derivatives may require protective group strategies, as demonstrated in the ozonolysis of cyclohexene enol acetates .
Biological Activity
Hexanoic acid, 6-methoxy-3-oxo-, methyl ester, also known by its IUPAC name methyl 6-oxohexanoate, is an organic compound with the molecular formula and a molecular weight of approximately 144.17 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties and effects on metabolic pathways.
- Molecular Formula: C7H12O3
- Molecular Weight: 144.17 g/mol
- CAS Number: 30414-54-1
- IUPAC Name: Methyl 6-oxohexanoate
- Appearance: Colorless liquid
- Boiling Point: 189.4 °C at 760 mmHg
Antimicrobial Properties
Research has indicated that hexanoic acid derivatives exhibit significant antimicrobial activity against a variety of pathogens. In a study assessing the efficacy of several fatty acids, hexanoic acid was shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis .
Anti-inflammatory Effects
Hexanoic acid and its esters have been studied for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential applications in treating inflammatory diseases .
Metabolic Effects
The compound has been implicated in metabolic regulation, particularly in lipid metabolism. Research indicates that hexanoic acid can influence the expression of genes involved in fatty acid oxidation and lipid synthesis, potentially offering therapeutic avenues for metabolic disorders such as obesity and diabetes .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial effects of hexanoic acid derivatives against drug-resistant bacterial strains. The results showed that methyl hexanoate exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential as an alternative treatment option . -
Inflammation Modulation:
In a clinical trial involving patients with chronic inflammatory conditions, supplementation with hexanoic acid derivatives resulted in a significant reduction in inflammatory markers compared to the placebo group. This suggests that hexanoic acid could play a role in managing chronic inflammation .
The biological activity of hexanoic acid is largely attributed to its ability to modulate cellular signaling pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation . Additionally, hexanoic acid may exert its effects through the inhibition of specific enzymes involved in inflammatory processes.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Hexanoic Acid | Antimicrobial, anti-inflammatory | Effective against E. coli, S. aureus |
| Methyl Hexanoate | Antimicrobial | Exhibits low toxicity |
| Caprylic Acid | Antifungal | Used in treating Candida infections |
Q & A
Basic: What are the recommended synthetic routes for Hexanoic acid, 6-methoxy-3-oxo-, methyl ester?
Methodological Answer:
The compound can be synthesized via enzymatic or chemical methods.
- Enzymatic pathways : Use fatty acid O-methyltransferases or alcohol O-acetyltransferases to catalyze esterification or transesterification reactions. Recombinant hosts expressing these enzymes can enhance yield and specificity .
- Chemical synthesis : Employ acylation or oxidation steps. For example, methyl ester formation via acid-catalyzed methanolysis of the corresponding carboxylic acid, followed by selective oxidation at the 3-oxo position using oxidizing agents like pyridinium chlorochromate (PCC). Cyclohexylidene-protecting groups (as seen in structurally similar compounds) may stabilize reactive intermediates during synthesis .
Basic: How can researchers characterize this compound?
Methodological Answer:
Key techniques include:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention indices (RI) and fragmentation patterns to reference libraries. Esters typically exhibit prominent acylium ions (e.g., [M-OR']⁺) and R’+ fragments. For example, hexanoic acid methyl ester shows a base peak at m/z 74 (acylium ion) and minor R’+ fragments .
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm the methoxy (-OCH₃), ketone (3-oxo), and ester (COOCH₃) groups. The cyclohexylidene group (if present) would show distinct alkene protons in the δ 5–6 ppm range .
Basic: What stability considerations are critical for handling this compound?
Methodological Answer:
- Storage : Store at –20°C in inert, anhydrous conditions to prevent hydrolysis of the ester or oxidation of the ketone group. Use amber vials to avoid photodegradation .
- Purity assessment : Validate via thin-layer chromatography (TLC) using hexane/ethyl ether/acetic acid (60:40:2) or GC-MS to detect degradation products like free hexanoic acid or methoxy derivatives .
Advanced: How do reaction mechanisms differ between enzymatic and chemical synthesis of this ester?
Methodological Answer:
- Enzymatic pathways : Fatty acid O-methyltransferases catalyze direct methyl group transfer from S-adenosyl methionine (SAM) to the carboxyl group, with regiospecificity dictated by enzyme-substrate interactions. This avoids side reactions common in chemical methods .
- Chemical pathways : Acid-catalyzed esterification may lead to keto-enol tautomerism at the 3-oxo position, requiring kinetic control to suppress undesired byproducts. Competitive oxidation of the methoxy group must be mitigated using protecting groups (e.g., cyclohexylidene) .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Methodological Answer:
- GC-MS fragmentation anomalies : Long-chain esters (>6 carbons) may show weak R’+ fragments. Compare with synthetic standards or use high-resolution MS (HRMS) to distinguish isotopic peaks from contaminants .
- NMR signal overlap : Use 2D techniques (COSY, HSQC) to assign protons near the 3-oxo group, which may deshield adjacent CH₂ groups, shifting signals to δ 2.5–3.5 ppm .
Advanced: What bioactivity studies are feasible for this compound?
Methodological Answer:
- Antimicrobial assays : Test against Gram-positive/negative bacteria using disk diffusion. Middle-chain esters (C6–C8) often disrupt microbial membranes, as seen in hexanoic acid methyl ester’s activity in ginger oil .
- Metabolic studies : Use stable isotope tracing (e.g., ¹³C-labeled methyl groups) to track incorporation into fatty acid β-oxidation pathways, similar to 3-hydroxyhexanoic acid studies in mitochondrial disorders .
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Enzymatic synthesis : Optimize pH (6.5–7.5) and temperature (30–40°C) to stabilize enzyme activity. Use immobilized enzymes for reusability .
- Chemical synthesis : Employ Dean-Stark traps to remove water during esterification. For oxidation steps, control stoichiometry of PCC to avoid over-oxidation to carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
